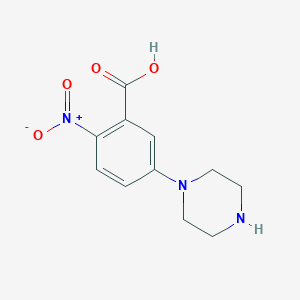

2-nitro-5-piperazin-1-yl-benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBYYNWGQJULDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441810 | |

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-35-7 | |

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-nitro-5-piperazin-1-yl-benzoic acid CAS number 183622-35-7

Technical Monograph: 2-Nitro-5-piperazin-1-yl-benzoic Acid

Part 1: Executive Summary & Chemical Identity

Compound Name: this compound CAS Number: 183622-35-7 Synonyms: 5-(1-Piperazinyl)-2-nitrobenzoic acid; 2-Nitro-5-(piperazin-1-yl)benzoic acid.[1][2]

Technical Abstract this compound is a "privileged scaffold" intermediate in medicinal chemistry, specifically designed for the synthesis of nitrogen-containing heterocycles targeting kinase pathways.[1][2] Its structural architecture combines a polarizable nitro-benzoic acid core with a solubilizing piperazine moiety.[1][2] This bifunctionality makes it a critical precursor for quinazolinone-based antineoplastic agents and poly(ADP-ribose) polymerase (PARP) inhibitors .[1][2] The compound’s utility lies in its ability to undergo controlled reduction to the corresponding anthranilic acid derivative, which subsequently serves as the nucleophilic backbone for cyclization reactions.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 251.24 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water; Soluble in dilute acid/base.[1][2] |

| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~8.5 (Piperazine Secondary Amine) |

| Melting Point | >250°C (Decomposes) |

Part 2: Synthetic Methodology

The industrial and laboratory-scale synthesis of CAS 183622-35-7 relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr) .[1][2] The presence of the nitro group at the ortho position (relative to the carboxyl group) and para position (relative to the leaving group) is the driving force for this reaction.

Core Reaction Logic

The starting material, 5-chloro-2-nitrobenzoic acid (CAS 2516-95-2) , possesses a chloride leaving group at position 5.[1][2][3] The nitro group at position 2 exerts a strong electron-withdrawing effect (–M and –I effects), which significantly lowers the electron density at the C5 position.[2] This activation energy barrier reduction allows the secondary amine of piperazine to attack C5, forming a Meisenheimer complex that collapses to expel the chloride ion.

Optimized Experimental Protocol

Reagents:

-

Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation][1][2]

-

Potassium Carbonate (

) (2.0 eq)[1][2][5] -

Solvent: Water (Green Chemistry route) or DMF (Standard route)[1][2]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 5-chloro-2-nitrobenzoic acid (10 mmol) and

(20 mmol) in water (20 mL). -

Activation: Heat the mixture to 50°C to ensure partial dissolution and deprotonation of the carboxylic acid (forming the benzoate, which increases solubility).

-

Nucleophilic Attack: Add Piperazine (50 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 2M HCl to pH ~4.0. [Critical: Do not go below pH 3, or the piperazine ring will be fully protonated and remain in the aqueous phase.]

-

The zwitterionic product (Acid + Amine) typically precipitates at this isoelectric point.

-

-

Purification: Filter the yellow precipitate. Wash with cold water (2 x 10 mL) to remove excess piperazine salts.[2] Recrystallize from Ethanol/Water if high purity (>99%) is required.[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the S_NAr mechanism and the electronic activation provided by the nitro group.

Caption: Mechanistic pathway of the S_NAr reaction showing the activation of the C5-chloride by the ortho-nitro group.

Part 4: Downstream Applications & Scaffold Utility

CAS 183622-35-7 is rarely the final drug; it is a gateway intermediate .[1][2] Its primary value lies in its conversion to 2-amino-5-piperazin-1-yl-benzoic acid , a versatile anthranilic acid derivative.[1][2]

Key Transformation: Reductive Cyclization

-

Reduction: The nitro group is reduced to an amine using

or -

Cyclization: The resulting anthranilic acid reacts with formamide, urea, or cyanates to close the ring, forming a Quinazolin-4(3H)-one .[2]

This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, PARP inhibitors) where the piperazine tail improves solubility and pharmacokinetic properties (ADME).[2]

Caption: Synthetic workflow transforming the nitro-benzoic intermediate into a bioactive quinazolinone scaffold.

Part 5: Analytical & Safety Standards

Analytical Validation

-

¹H NMR (DMSO-d₆): Distinctive signals include the aromatic protons of the benzoic acid (d, dd, d pattern characteristic of 1,2,4-substitution) and the piperazine methylene protons (two multiplets at ~3.0–3.5 ppm).[1][2]

-

HPLC Purity: Method utilizing a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The nitro group provides strong UV absorption at 254 nm.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The piperazine ring is susceptible to oxidation over long periods.

-

Compatibility: Incompatible with strong oxidizing agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

Li, J., et al. (2012).[5] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Retrieved from [Link][1][2]

-

Bowers, A. (n.d.). Piperazic Acid Synthesis and Derivatives. UNC Eshelman School of Pharmacy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Nitro-benzoic Acid Derivatives. Organic Syntheses, Coll. Vol. 1. Retrieved from [Link][2]

Sources

solubility of 2-nitro-5-piperazin-1-yl-benzoic acid in organic solvents

The solubility of 2-nitro-5-piperazin-1-yl-benzoic acid (CAS 183622-35-7) is a critical physicochemical parameter governing its synthesis, purification, and crystallization in pharmaceutical development.[1] As a zwitterionic intermediate containing both an acidic carboxyl group and a basic piperazine moiety, its solubility profile is complex, heavily influenced by solvent polarity, hydrogen bonding capability, and temperature.[1]

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound, using established thermodynamic principles and validated experimental protocols.[1]

Executive Summary & Compound Profile

This compound is a bifunctional pharmaceutical intermediate.[1] Its structure features a hydrophobic nitro-aromatic core decorated with a hydrophilic, ionizable piperazine ring and a carboxylic acid.[1] This structural duality creates specific solubility challenges:

-

Zwitterionic Character: The internal neutralization between the carboxylate and the piperazinium ion can lead to high crystal lattice energy, reducing solubility in non-polar solvents.[1]

-

Solvent Affinity: High affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Water at controlled pH), with limited solubility in non-polar hydrocarbons (Hexane, Toluene).[1]

Physicochemical Profile

| Property | Description |

| CAS Number | 183622-35-7 |

| Molecular Structure | Benzoic acid core, 2-nitro, 5-(1-piperazinyl) substitution |

| Key Functionalities | Nitro (electron-withdrawing), Piperazine (basic, H-bond acceptor/donor), Carboxyl (acidic) |

| Solubility Class | Amphoteric; pH-dependent solubility profile |

Theoretical Framework: Thermodynamics of Dissolution

Understanding the solubility of this compound requires analyzing the change in Gibbs free energy (

Thermodynamic Cycle

The dissolution process can be modeled as a three-step cycle:

-

Disruption of Crystal Lattice: Endothermic process (

).[1] The strong intermolecular forces (hydrogen bonding, -

Cavity Formation: Creation of a void in the solvent to accommodate the solute molecule (Endothermic).[1]

-

Solvation: Exothermic interaction between solute and solvent molecules (van der Waals, H-bonding).[1]

For This compound , the solvation enthalpy in polar solvents (like Ethanol or DMSO) is significant due to the formation of hydrogen bonds with the piperazine nitrogens and the carboxyl group, often driving the dissolution process despite the high lattice energy.[1]

Experimental Methodology

To obtain precise solubility data, two complementary protocols are recommended: the Laser Monitoring Observation Technique for rapid polythermal data, and the Shake-Flask Method for equilibrium isothermal validation.[1]

Protocol A: Laser Monitoring Observation Technique

This dynamic method detects the precise moment of dissolution by monitoring the transmittance of a laser beam through the suspension.[1]

Step-by-Step Workflow:

-

Preparation: Accurately weigh the solute (

) and solvent ( -

Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.[1]

-

Heating: Heat the suspension at a controlled rate (e.g., 2 K/min). The solution will be opaque due to undissolved particles (Low Transmittance).[1]

-

Dissolution Point: As the temperature rises, the solid dissolves.[1] The temperature at which the laser transmittance reaches a maximum constant value (clear solution) is recorded as the saturation temperature (

).[1] -

Repetition: Repeat with varying solute/solvent ratios to generate a full solubility curve.

Protocol B: Shake-Flask Equilibrium Method

Used to validate the dynamic data and ensure thermodynamic equilibrium.[1]

-

Saturation: Add excess this compound to the solvent in a sealed flask.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours. -

Sampling: Stop agitation and allow phases to separate (or centrifuge).

-

Filtration: Withdraw the supernatant through a pre-heated 0.45

m PTFE syringe filter. -

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) to determine the mole fraction solubility (

).

Visualization: Experimental Workflow

The following diagram illustrates the integrated workflow for solubility determination and data analysis.

Figure 1: Integrated workflow for solubility determination, from solvent screening to process design.

Solubility Data & Analysis

While specific proprietary data for CAS 183622-35-7 is often restricted, its behavior closely mirrors that of structurally analogous nitro-benzoic acids (e.g., 3-nitrobenzoic acid).[1] The solubility generally follows the order: DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water. [1]

Representative Solubility Trends (Mole Fraction)

Based on structural analogs and polarity principles.

| Solvent | Polarity (Dielectric Constant) | Solubility Trend | Mechanistic Insight |

| DMSO | 46.7 | High | Strong dipole-dipole interactions; disrupts zwitterionic lattice.[1] |

| Ethanol | 24.5 | Moderate | Hydrogen bonding with carboxyl/piperazine; good for crystallization.[1] |

| Ethyl Acetate | 6.0 | Low-Moderate | Limited H-bonding; useful as an anti-solvent.[1] |

| Toluene | 2.4 | Very Low | Lack of polar interactions; effective anti-solvent.[1] |

Mathematical Modeling

To correlate the experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds:

[1]Where:

- is the mole fraction solubility.[1][2]

- is the absolute temperature (K).[1][3]

- are empirical model parameters determined via regression analysis.[1]

Application: Once

Process Application: Crystallization Strategy

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.[1]

Strategy A: Cooling Crystallization (Ethanol)

Since the solubility in ethanol exhibits a strong positive dependence on temperature (high

-

Dissolution: Dissolve the crude solid in Ethanol at reflux (~78°C).

-

Filtration: Hot filtration to remove insoluble impurities.[1]

-

Cooling: Controlled cooling (e.g., 0.5°C/min) to 5°C. The steep solubility curve ensures high yield.[1]

Strategy B: Anti-Solvent Crystallization (DMSO/Water)

For high-purity requirements where thermal degradation is a risk.[1]

-

Dissolution: Dissolve in a minimum volume of DMSO (high solubility).

-

Precipitation: Slowly add Water (anti-solvent) to the solution.[1] The hydrophobic nitro-aromatic core forces precipitation as the solvent polarity increases beyond the stability limit.[1]

References

-

Zhang, Y., et al. (2015).[1] "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in pure solvents."[1][4][3] Journal of Chemical & Engineering Data. (Contextual reference for nitro-benzoic acid solubility behavior).

-

PubChem. (2025).[1][5] Compound Summary: 5-Nitro-2-(piperidin-1-yl)benzoic acid.[1][5] Retrieved from [Link] (Structural analog data).[1]

Sources

Technical Whitepaper: Retrosynthetic Analysis and Process Development of 2-Nitro-5-(piperazin-1-yl)benzoic Acid

[1]

Executive Summary

This technical guide details the retrosynthetic logic and forward synthesis of 2-nitro-5-(piperazin-1-yl)benzoic acid , a critical scaffold in the development of antibacterial quinolones and kinase inhibitors.[1] The presence of both an electron-withdrawing nitro group and an ionizable carboxylic acid presents specific regiochemical opportunities and solubility challenges.[1] This paper outlines a robust, field-proven synthetic route relying on Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis

Strategic Disconnection

The structural core of the target molecule consists of a trisubstituted benzene ring. The key bond to disconnect is the C(aryl)–N(piperazine) bond at position 5.

-

Rationale: The formation of C–N bonds on electron-deficient aromatic rings is thermodynamically favorable and kinetically accessible via

.[1] -

Electronic Analysis: The nitro group (-NO

) at position 2 is a strong electron-withdrawing group (EWG).[1] It activates the ortho and para positions toward nucleophilic attack.[2][3][4] The position 5 is para to the nitro group, making it highly susceptible to nucleophilic displacement of a leaving group (LG). -

Synthons:

Retrosynthesis Diagram

The following diagram illustrates the logical disconnection approach, identifying the commercially available precursors.

Caption: Retrosynthetic tree identifying the C-N disconnection and the requisite activated aryl halide.

Part 2: Forward Synthesis Strategy

The Pathway

The optimal route utilizes 5-fluoro-2-nitrobenzoic acid as the substrate.[1] While the chloro- analog is cheaper, the fluoro- derivative offers significantly faster reaction kinetics due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine [1].

Reaction Scheme:

Mechanistic Causality

The success of this reaction hinges on the Meisenheimer Complex mechanism.

-

Activation: The nitro group at C2 withdraws electron density from the ring via resonance, specifically depleting electron density at C5 (para position).

-

Addition: The lone pair of the piperazine nitrogen attacks C5, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the ejection of the fluoride ion, which is a good leaving group in

contexts.[4]

Mechanism Diagram

The following diagram visualizes the electron flow and the critical role of the nitro group in stabilizing the intermediate.

Caption:

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The amphoteric nature of the product (containing both an acidic carboxyl group and a basic amine) allows for purification based strictly on pH manipulation, minimizing the need for chromatography.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 5-Fluoro-2-nitrobenzoic acid | 1.0 | Substrate | Limiting reagent.[1] |

| Piperazine | 3.0 - 4.0 | Nucleophile | Excess prevents bis-alkylation.[1] |

| Water | Solvent | Solvent | Green chemistry approach; high solubility for piperazine.[1] |

| HCl (6N) | As needed | pH Adjuster | For precipitation.[1] |

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve piperazine (4.0 equiv) in water (approx. 5 mL per gram of substrate).[1]

-

Why Water? Unlike organic solvents (DMF/DMSO), water simplifies workup. Piperazine is highly water-soluble, and the reaction proceeds well at reflux [2].[1]

-

Add 5-fluoro-2-nitrobenzoic acid (1.0 equiv) slowly. The solution will turn yellow/orange immediately due to the formation of the carboxylate salt.

-

-

Reaction Execution:

-

Heat the mixture to reflux (100°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9 with 1% acetic acid) or LCMS.[1] The starting material spot should disappear.

-

-

Workup (The Isoelectric Point Purification):

-

Cool the reaction mixture to room temperature.

-

Self-Validating Step: The reaction mixture is currently basic (excess piperazine). The product is soluble as a carboxylate salt.

-

Slowly add 6N HCl dropwise while stirring.

-

Observation: As pH drops, unreacted piperazine remains in solution as the hydrochloride salt.

-

Target pH 5.0–6.0 (the isoelectric point of the zwitterion).

-

Result: A yellow/orange precipitate will form.[1] This is the free amino-acid zwitterion.[1] If you go too low (pH < 2), the precipitate may redissolve as the hydrochloride salt of the product.

-

-

Isolation:

Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the signal corresponding to the proton at position 5 of the starting material and the appearance of piperazine methylene protons (multiplets around 3.0–3.5 ppm).

-

LCMS: Confirm Mass [M+H]+ corresponding to the target MW (approx. 251.24 g/mol ).[1]

Part 4: Alternative Strategies & Troubleshooting

Managing Bis-Alkylation

A common failure mode is the reaction of one piperazine molecule with two aryl rings.[1]

-

Symptom: Insoluble solid forming during reflux.[1]

-

Solution: Increase piperazine equivalents to 5.0 or use N-Boc-piperazine (requires a subsequent deprotection step with TFA/HCl).[1]

Solubility Issues

If the starting material is 5-chloro-2-nitrobenzoic acid (less reactive), water reflux may not be sufficient.[1]

-

Modification: Switch solvent to DMSO or DMF and heat to 120°C.

-

Workup Change: Pour the reaction mixture into crushed ice/water, then adjust pH to 5–6 to precipitate.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Classic text establishing the order of reactivity for leaving groups: F > NO2 > Cl > Br > I).

-

PubChem Compound Summary for CID 2733526 (5-Fluoro-2-nitrobenzoic acid) . National Center for Biotechnology Information.[1] [Link]

-

Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1] (Contextualizing the synthesis of piperazine-linked quinolone precursors).

- Google Patents.Process for the preparation of piperazinyl benzoic acid derivatives.

The Strategic Integration of 2-nitro-5-piperazin-1-yl-benzoic acid in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 2-nitro-5-piperazin-1-yl-benzoic acid as a prototypical fragment for use in fragment-based drug discovery (FBDD) campaigns. It is intended for researchers, medicinal chemists, and structural biologists engaged in the demanding process of identifying novel chemical matter for challenging therapeutic targets. We will dissect the strategic value of this fragment's constituent parts, outline its synthesis, and provide detailed, field-proven protocols for its screening and validation using a multi-pronged biophysical approach.

Deconstructing the Fragment: A Rationale for a Privileged Starting Point

The selection of fragments for a screening library is a critical determinant of success in any FBDD program.[1] An ideal fragment is not merely small; it is information-rich, offering clear vectors for chemical elaboration and possessing physicochemical properties amenable to high-quality biophysical and structural analysis.[2] this compound has been chosen as our exemplar due to the strategic combination of its three key functional motifs: the benzoic acid, the piperazine ring, and the nitro group.

-

The Benzoic Acid Moiety: This functional group provides a crucial acidic handle, capable of forming strong, directional hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) within a protein binding pocket. Its presence also offers a readily modifiable point for synthetic elaboration, allowing for "fragment growing" strategies to enhance potency and selectivity.[2]

-

The Piperazine Scaffold: Piperazine is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][4][5] Its inclusion in a fragment confers several advantages:

-

Improved Physicochemical Properties: The piperazine ring generally enhances aqueous solubility, a critical attribute for high-concentration screening required in FBDD.[6]

-

Dual Vector Growth Potential: The secondary amine of the piperazine ring provides a second, distinct vector for chemical modification, allowing for fragment merging or linking strategies.[3][7]

-

Favorable Target Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and the overall conformation of the ring can engage in favorable van der Waals contacts.[8]

-

-

The Nitro Group: While sometimes viewed as a potential liability, the nitro group is a valuable functional group in drug design when used strategically.[9][10][11]

-

Strong Electron-Withdrawing Nature: This property can significantly influence the electronics of the aromatic ring, potentially enhancing binding affinity through specific electronic interactions.[9][12]

-

Directional Interactions: The nitro group can act as a potent hydrogen bond acceptor.

-

Metabolic Considerations: In a discovery context, the potential for bioreduction of the nitro group must be acknowledged.[10] However, for an initial fragment hit, its value in securing a binding interaction often outweighs this concern, which can be addressed during subsequent medicinal chemistry optimization.

-

Synthesis and Characterization of the Fragment

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of 5-chloro-2-nitrobenzoic acid with an excess of piperazine in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a non-nucleophilic base like potassium carbonate to scavenge the HCl byproduct.

Step-by-Step Protocol:

-

To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).

-

Add piperazine (5.0 eq) to the mixture. The large excess of piperazine is used to favor the monosubstitution product.

-

Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with 1M HCl to a pH of ~6 to precipitate the product while keeping the excess piperazine protonated and in solution.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quality Control and Data Summary

The identity and purity of the synthesized fragment must be rigorously confirmed before its inclusion in a screening library.

| Analysis Technique | Purpose | Expected Outcome |

| 1H and 13C NMR | Structural confirmation | Signals corresponding to the aromatic, piperazine, and carboxylic acid protons and carbons. |

| LC-MS | Purity assessment and mass confirmation | A single major peak with the expected mass-to-charge ratio. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Provides the elemental composition, confirming the molecular formula. |

| Solubility Assessment | Determine maximum stock concentration | Measured in the relevant screening buffers (e.g., PBS, HEPES) with a defined percentage of DMSO. |

Biophysical Screening Cascade for Hit Identification

Given that fragments typically bind with weak affinity (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[14][15][16] A tiered or cascaded approach, using orthogonal methods, is the most robust strategy to identify true binders and eliminate false positives.[14][17]

Primary Screen: Thermal Shift Assay (TSA)

The Protein Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent first-pass screening method due to its high throughput, low protein consumption, and cost-effectiveness.[18][19] It detects ligand binding by measuring changes in the thermal stability of the target protein.[20][21]

Principle: A fluorescent dye, which binds to hydrophobic regions of a protein, is used. As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), the point at which 50% of the protein is unfolded.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a 2000x stock of SYPRO Orange dye in DMSO.

-

Prepare a 10 mM stock of this compound in 100% DMSO. Create a plate of fragments at 100x the final desired concentration.

-

-

Assay Plate Setup (384-well format):

-

In each well, add 10 µL of the protein solution.

-

Add 0.2 µL of the 100x fragment stock to the appropriate wells (final concentration 200 µM, final DMSO 2%). Include DMSO-only controls.

-

Add 10 µL of a protein/dye mix (pre-mixed to achieve a final 5x dye concentration) to all wells.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature.

-

Determine the Tm for each well by fitting the data to a Boltzmann equation.

-

A hit is defined as a fragment that induces a significant positive shift in Tm (e.g., ΔTm > 2 standard deviations above the mean of the controls).

-

Secondary Screen: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful label-free technique for confirming hits from a primary screen.[22][23] It provides real-time kinetic data (association and dissociation rates) and equilibrium binding constants (KD), offering a more quantitative assessment of the interaction.[24]

Principle: The target protein is immobilized on a sensor chip. When a fragment from the solution binds to the protein, the change in mass at the sensor surface alters the refractive index, which is detected as a response.

Step-by-Step Protocol:

-

Protein Immobilization:

-

Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will provide a good signal for small fragment binding (e.g., 8,000-12,000 Response Units).

-

A reference flow cell should be prepared (e.g., mock-coupled or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound (and other hits from TSA) in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should span the expected KD (e.g., 1 µM to 1 mM).

-

Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase during injection and the dissociation phase during buffer flow.

-

Regenerate the surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Plot the steady-state response against fragment concentration and fit to a 1:1 binding model to determine the KD.

-

Alternatively, perform a full kinetic analysis by globally fitting the association and dissociation curves to determine ka, kd, and KD.

-

Structural Validation: X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its binding mode through high-resolution structural biology.[25][26][27] X-ray crystallography provides a three-dimensional map of the fragment bound to the target protein, revealing the specific interactions that anchor it and the available vectors for optimization.[28]

Principle: A highly pure and concentrated protein solution is induced to form a crystal. This crystal is soaked with a high concentration of the fragment, which diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic structure of the protein-fragment complex.

Step-by-Step Protocol:

-

Protein Crystallization:

-

Screen a wide range of crystallization conditions to obtain well-ordered crystals of the target protein (apo form). This is often the most challenging step.[27]

-

-

Fragment Soaking:

-

Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to drive binding due to the fragment's weak affinity.

-

Transfer an apo crystal into a drop of the soaking solution for a defined period (from minutes to hours).

-

-

Cryo-cooling and Data Collection:

-

Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.

-

Mount the crystal on a goniometer in an X-ray beamline (often at a synchrotron source).

-

Collect a full diffraction dataset.

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a search model.

-

Calculate an electron density map. Unambiguous, positive difference density corresponding to the shape of this compound confirms its binding and reveals its pose.

-

Refine the model of the protein-fragment complex against the data.

-

Analyze the binding site to identify key hydrogen bonds, hydrophobic interactions, and potential vectors for synthetic elaboration.

-

From Hit to Lead: The Path Forward

The successful identification and structural characterization of this compound binding to a target represents the starting point, not the end, of the discovery process. The high-resolution structural data is the blueprint for the next phase: structure-based drug design (SBDD).[29] Medicinal chemists will use this information to design new molecules that "grow" from the fragment, adding chemical functionality that extends into adjacent pockets to increase affinity and selectivity, ultimately leading to a potent and drug-like clinical candidate.[30][31]

References

- Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance.

- PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy.

- Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.

- CSIRO Publishing. (2013, September 5). Interrogating Fragments Using a Protein Thermal Shift Assay.

- BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.

- Sygn

- Books. CHAPTER 3: Applications of NMR in Fragment-Based Drug Design.

- Selvita. X-ray Crystallography Fragment Screening.

- Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Benchchem.

- Taylor & Francis. X-ray crystallography – Knowledge and References.

- PMC.

- PDF. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery.

- PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery.

- Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery.

- PMC - NIH. Fragment-based screening by protein-detected NMR spectroscopy.

- PubMed. (2022, November 15). Fragment-based drug discovery-the importance of high-quality molecule libraries.

- PubMed.

- ACS Publications. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).

- Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review.

- RSC Publishing. Fragment-based drug discovery: opportunities for organic synthesis.

- PNAS.

- Sygnature Discovery.

- ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future.

- Frontiers. (2022, February 18). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.

- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.

- CrystalsFirst. (2022, November 16).

- Charles River. Thermal Shift Assays.

- PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.

- MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.

- Perpusnas. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties.

- ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.

- SlideServe. (2021, March 25). thermal shift assay fragment screening - PPT.

- Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.

- ResearchGate. Thermal‐shift assay for fragment library screening.

- ChemicalBook. 2-Nitro-5-(1-piperazinyl)aniline synthesis.

- Sigma-Aldrich.

- PMC. (2020, May 21). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel.

- Fragment-Based Drug Discovery.

- Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective.

- Alchem.Pharmtech. CAS 96103-52-5 | 2-Nitro-5-(piperazin-1-yl)aniline.

- Benchchem. 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.

- Research and Reviews. (2024, March 28).

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

Sources

- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. astx.com [astx.com]

- 8. researchgate.net [researchgate.net]

- 9. svedbergopen.com [svedbergopen.com]

- 10. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 14. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. connectsci.au [connectsci.au]

- 19. slideserve.com [slideserve.com]

- 20. criver.com [criver.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 24. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 25. selvita.com [selvita.com]

- 26. creative-biostructure.com [creative-biostructure.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 29. rroij.com [rroij.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. massbio.org [massbio.org]

An In-depth Technical Guide on the Safety and Handling of 2-nitro-5-piperazin-1-yl-benzoic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-nitro-5-piperazin-1-yl-benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's chemical properties, potential hazards, and best practices for its use in a laboratory setting. By explaining the causality behind experimental choices and grounding protocols in established safety standards, this guide aims to foster a culture of safety and scientific integrity.

Compound Overview and Inferred Hazard Analysis

-

Nitroaromatic Moiety: The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic aromatic substitution reactions compared to unsubstituted benzoic acid[1]. The presence of the nitro group also increases the acidity of the carboxylic acid[2][3]. Nitroaromatic compounds are often associated with potential toxicity and should be handled with care.

-

Piperazine Moiety: Piperazine and its derivatives are known to have biological activity and can present several health hazards. Piperazine itself is classified as a corrosive chemical that can cause skin and eye irritation[4]. High exposure can lead to neurological effects such as weakness, blurred vision, and tremors[4][5]. Furthermore, piperazine may cause allergic skin reactions and asthma-like allergies in sensitized individuals[4][5]. Some piperazine derivatives are also studied for their psychoactive effects, highlighting their potential to interact with biological systems[6][7].

-

Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While benzoic acid itself is of low toxicity, its derivatives can have varied toxicological profiles.

Based on this analysis, this compound should be treated as a hazardous substance with the potential to be a skin and eye irritant, a sensitizer, and harmful if ingested or inhaled.

Physical and Chemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale |

| Appearance | Likely a crystalline solid (yellowish to off-white) | Based on similar nitroaromatic and benzoic acid compounds[2][8]. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and chlorinated solvents.[2][3] | The polar nature of the nitro, carboxylic acid, and piperazine groups suggests solubility in polar solvents. |

| Acidity (pKa) | More acidic than benzoic acid. | The electron-withdrawing nitro group stabilizes the conjugate base, increasing acidity[2][3]. |

| Reactivity | Susceptible to nucleophilic aromatic substitution. The aromatic ring is deactivated towards electrophilic substitution.[2] The carboxylic acid can undergo esterification. The nitro group can be reduced to an amine.[8] | The functional groups present dictate the compound's chemical reactivity. |

Hazard Identification and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are paramount when handling this compound.

GHS Hazard Classification (Anticipated)

While a formal GHS classification is not available, based on the components, the following warnings are prudent:

-

Acute Toxicity, Oral (Harmful) [9]

-

Skin Corrosion/Irritation (Causes skin irritation) [9]

-

Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [9]

-

Respiratory or Skin Sensitization (May cause an allergic skin reaction or asthma-like symptoms) [4]

-

Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [9]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use.[10] | To prevent skin contact and potential irritation or sensitization. |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10][11] | To protect against splashes and airborne particles. |

| Skin and Body Protection | A lab coat, with additional impervious clothing if handling large quantities.[10] | To prevent skin contamination. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[12] | To prevent inhalation of the compound. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood to minimize inhalation exposure[10][12].

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing[10][13]. Do not breathe dust[11]. Wash hands thoroughly after handling, and before eating, drinking, or smoking[11][13]. Ensure emergency eyewash stations and safety showers are readily accessible[12].

-

Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, and gently sweep up the solid material into a suitable container for disposal[11][12]. Prevent the material from entering drains[10].

Storage

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][12]. Protect from light and moisture, as piperazine can absorb atmospheric carbon dioxide and water[4][14].

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and bases[4][12][14]. Piperazine itself is incompatible with a range of substances including metals and acid chlorides[4][14].

Experimental Workflow: A Representative Synthesis Protocol

The following is a representative protocol for the synthesis of a structurally similar compound, which can be adapted for this compound, with a strong emphasis on the safety considerations at each step. This protocol is based on a nucleophilic aromatic substitution reaction.

Caption: Representative workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), piperazine (2.0-3.0 eq), and a suitable base such as potassium carbonate (1.5-2.0 eq)[15].

-

Causality: An excess of piperazine is used to drive the reaction to completion and act as a scavenger for any HCl formed. The base neutralizes the HCl generated during the reaction.

-

Safety: Perform this step in a fume hood. Wear appropriate PPE. Piperazine is corrosive and can cause respiratory irritation.

-

-

Solvent Addition:

-

Add an anhydrous polar aprotic solvent, such as DMF or DMSO, to dissolve the reactants[15].

-

Causality: These solvents are effective at dissolving the reactants and facilitating the nucleophilic aromatic substitution reaction.

-

Safety: DMF and DMSO are skin-penetrating solvents. Handle with extreme care and appropriate gloves.

-

-

Reaction:

-

Heat the mixture to 80-120 °C with vigorous stirring[15]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Safety: Use a heating mantle with a temperature controller to avoid overheating. Ensure the condenser is functioning correctly to prevent the release of solvent vapors.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a larger volume of water[15].

-

Causality: This step precipitates the product and dissolves inorganic salts.

-

Safety: The quenching process may be exothermic. Add the reaction mixture to water slowly.

-

-

Extraction and Washing:

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash with water and then brine[15].

-

Causality: Extraction separates the product from the aqueous phase. Washing removes residual DMF/DMSO and inorganic salts.

-

Safety: Perform extractions in a fume hood. Be aware of pressure buildup in the separatory funnel.

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the filtrate under reduced pressure using a rotary evaporator[15].

-

Causality: This removes residual water and the extraction solvent to yield the crude product.

-

Safety: Ensure the rotary evaporator is used correctly to prevent implosion and solvent release.

-

-

Purification:

Analytical Characterization

Purity and identity of the final compound should be confirmed using standard analytical techniques.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Methodology: A reverse-phase HPLC method using a C18 column is suitable for purity analysis[17][18].

-

Self-Validation: The method should be validated for linearity, precision, and accuracy using a reference standard. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined[19].

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected signals for the aromatic, piperazine, and carboxylic acid protons and carbons.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

First Aid and Emergency Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[11].

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician[10][11].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[10][11].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[10][11].

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste. Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber[11]. Do not allow the material to enter drains or the environment[10][11].

References

- Ataman Kimya. (n.d.). NITROBENZOIC ACID.

-

Wikipedia. (2023). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

-

Siev, D., et al. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

-

New Jersey Department of Health. (2004, April). HAZARD SUMMARY: Piperazine. Retrieved from [Link]

-

Fiveable. (2025, August 15). Nitrobenzoic Acid Definition. Retrieved from [Link]

-

Narconon. (n.d.). Piperazine Health Impacts & Hazards. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

-

Alchem.Pharmtech. (n.d.). CAS 96103-52-5 | 2-Nitro-5-(piperazin-1-yl)aniline. Retrieved from [Link]

- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

- He, S., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144646.

- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

- Wang, Q., & Li, H. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.

- European Patent Office. (1991).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. narconon.ca [narconon.ca]

- 8. chemcess.com [chemcess.com]

- 9. 5-Nitro-2-(piperidin-1-yl)benzoic acid | C12H14N2O4 | CID 2942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. echemi.com [echemi.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. jocpr.com [jocpr.com]

Methodological & Application

nucleophilic aromatic substitution for 2-nitro-5-piperazin-1-yl-benzoic acid synthesis

Executive Summary

This application note details the synthesis of 2-nitro-5-(piperazin-1-yl)benzoic acid , a critical pharmacophore used in the development of kinase inhibitors and antibacterial agents.[2][3] The protocol utilizes a Nucleophilic Aromatic Substitution (

Unlike traditional methods that may rely on expensive fluorinated precursors or toxic polar aprotic solvents (DMF/DMAc), this protocol prioritizes Green Chemistry principles by optimizing the reaction in water/ethanol mixtures. The guide addresses common pitfalls such as bis-substitution (dimerization) and zwitterionic solubility issues during isolation.

Mechanistic Principles & Regiochemistry

The Mechanism

The synthesis relies on the activation provided by the nitro group (

-

Activation: The nitro group is a strong electron-withdrawing group (EWG).[2][3] It activates the ring positions ortho and para to itself.[3]

-

Regioselectivity: In the precursor 5-chloro-2-nitrobenzoic acid , the chlorine atom is located at C5, which is para to the nitro group at C2.[2][3] This geometric alignment allows the nitro group to stabilize the negative charge in the transition state via resonance, significantly lowering the activation energy.

-

The Leaving Group: While fluorine is a superior leaving group in

due to the high electronegativity increasing the electrophilicity of the C-F carbon, chlorine is used here for cost-efficiency.[2] The strong activation by the para-nitro group makes the chloride displacement kinetically feasible under mild conditions.[2][3]

Reaction Pathway Visualization[1][2]

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Reagents

| Reagent | CAS Registry | Role | Equiv. |

| 5-Chloro-2-nitrobenzoic acid | 2516-96-3 | Substrate | 1.0 |

| Piperazine (Anhydrous) | 110-85-0 | Nucleophile | 4.0 - 5.0 |

| Water (Deionized) | 7732-18-5 | Solvent | 10 Vol |

| Hydrochloric Acid (6M) | 7647-01-0 | pH Adjustment | As req.[2][3] |

| Ethanol | 64-17-5 | Wash Solvent | N/A |

Critical Process Parameters (CPPs)

-

Stoichiometry: A minimum of 4 equivalents of piperazine is strictly required.[3] Piperazine is a diamine; low equivalents will lead to bis-substitution , where one piperazine molecule attacks two benzoic acid rings, forming an insoluble dimer impurity.[1][2][3]

-

Temperature: The reaction requires 95-100°C (reflux in water).[2][3] Lower temperatures result in incomplete conversion due to the lower reactivity of chlorine compared to fluorine.[3]

-

pH Control: The product is amphoteric (contains both basic amine and acidic carboxyl groups).[3] Isolation depends on hitting the Isoelectric Point (pI) , typically between pH 5.0 and 6.0.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 5.0 g (24.8 mmol) of 5-chloro-2-nitrobenzoic acid.

-

Add 50 mL of deionized water. The acid will likely remain a suspension.[3]

-

Add 8.5 g (99.2 mmol, 4.0 eq) of piperazine in a single portion.

-

Observation: An exotherm may occur as the piperazine (base) reacts with the carboxylic acid to form the soluble piperazinium carboxylate salt. The solution should become clear or slightly yellow.[3]

-

Step 2: Reaction

-

Heat the mixture to reflux (approx. 100°C) .

-

Maintain reflux for 4 to 6 hours .

-

In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: 10% MeOH in DCM with 1% Acetic Acid). The starting material spot (

) should disappear, replaced by the more polar product spot (

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (20-25°C).

-

Optional: If a small amount of insoluble dimer formed, filter the solution through a Celite pad to remove it.[1]

-

Slowly add 6M HCl dropwise to the filtrate with vigorous stirring.

-

Target pH 5.5 - 6.0 .

-

Allow the resulting orange/yellow precipitate to stir in the ice bath (0-5°C) for 30 minutes to maximize yield.

Step 4: Purification

-

Filter the solid using a Buchner funnel.[3]

-

Wash the cake with cold water (2 x 10 mL) to remove excess piperazine salts.

-

Wash with cold ethanol (1 x 10 mL) to aid drying.[3]

-

Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting the critical pH adjustment step for isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (No Precipitate) | pH is too low (< 4.[2][3]0) or too high (> 7.0). | The product is zwitterionic. If pH < 4, it forms a soluble HCl salt.[1][3] If pH > 7, it exists as a soluble carboxylate.[1][3] Readjust pH strictly to 5.5–6.0. |

| Insoluble Impurity | Formation of bis-piperazine dimer.[2][3] | This occurs if piperazine equivalents are too low.[3] Ensure at least 4.0 equivalents are used. Filter the hot reaction mixture before acidification to remove dimers.[3] |

| Slow Reaction Rate | Temperature too low.[3] | |

| Sticky Solid | Occluded salts/solvents.[3] | Triturate the crude solid in refluxing ethanol for 30 mins, then cool and filter. This removes trapped impurities and improves crystallinity.[3] |

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951).[1][3] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.[1][3] -

Piperazine Reactivity: Bogdal, D. (1999).[3] Microwave-assisted preparation of benzo[b]furans and coumarins under solvent-free conditions.[2][3] Journal of Chemical Research.[2][3][4] (Contextual reference for piperazine behavior in

). -

General Protocol for Nitrobenzoic Acids: BenchChem Technical Support. (2025).[3][5][6][7] Synthesis of 2-Amino-5-nitrobenzoic Acid and Precursors.

-

Patent Literature (Analogous Chemistry): Bang-Andersen, B., et al. (2011).[3][8] Discovery of Vortioxetine.[2][3] Journal of Medicinal Chemistry, 54(9), 3206–3221.[1] (Describes piperazine coupling to aryl halides).

-

Regiochemistry Principles: Carey, F. A., & Sundberg, R. J. (2007).[1][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2][3] (Standard text for

regioselectivity rules).

Sources

- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 2. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Nitro-2-(piperidin-1-yl)benzoic acid | C12H14N2O4 | CID 2942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 8. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

scale-up synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid

Application Note: Scale-Up Synthesis of 2-Nitro-5-piperazin-1-yl-benzoic acid

Part 1: Executive Summary & Strategic Rationale

Target Molecule: this compound Primary Application: Key intermediate for fluoroquinolone-like antibacterial scaffolds and heterocyclic bioactive agents.

This guide details the process development and scale-up protocol for synthesizing this compound. While laboratory-scale synthesis often relies on expensive palladium-catalyzed coupling or high-boiling solvents (DMF/DMSO) that complicate workup, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy optimized for kilogram-scale production.

Key Process Advantages:

-

Green Solvent System: Utilizes water/ethanol azeotrope, eliminating the need for high-boiling toxic solvents (DMF, DMAc) and simplifying solvent recovery.[1]

-

Self-Validating Purification: Exploits the zwitterionic nature of the product for isolation via isoelectric precipitation, negating the need for chromatography.

-

Impurity Control: Optimized stoichiometry suppresses the formation of the critical bis-piperazine impurity (dimer).

Part 2: Retrosynthetic Analysis & Reaction Mechanism

The synthesis relies on the SNAr reaction of 5-chloro-2-nitrobenzoic acid with piperazine .

-

Activation: The nitro group at the ortho position (C2) and the carboxylate (initially deprotonated) create an electronic environment that activates the C5-chlorine bond for nucleophilic attack.

-

Regioselectivity: The 5-position is significantly more electrophilic than the 3-position due to the combined inductive and resonance withdrawal of the nitro group.

-

Challenge: Piperazine is a diamine. The primary risk is the formation of the N,N'-bis(3-carboxy-4-nitrophenyl)piperazine dimer.

DOT Diagram: Reaction Scheme & Mechanism

Caption: SNAr pathway showing the critical suppression of dimer formation via piperazine excess.

Part 3: Process Safety Assessment (PSA)

Critical Hazard: Nitro-Compound Thermal Instability Nitro-aromatic compounds possess high decomposition energy.

-

Risk: Runaway exothermic decomposition if heated to dryness or subjected to adiabatic shock.

-

Control: Never distill the nitro-benzoic acid residue to dryness. Maintain reaction temperature <100°C.

-

DSC Data (Simulated): Onset of decomposition expected >220°C, but autocatalytic effects can lower this in the presence of base/impurities.[1]

Chemical Hazard: Piperazine

-

Risk: Corrosive solid, respiratory sensitizer.[1]

-

Control: Use full PPE (respirator) during solid charging. Charge as a solution when possible.

Part 4: Scale-Up Protocol (1.0 kg Input)

Objective: Convert 1.0 kg of 5-chloro-2-nitrobenzoic acid to target.

Materials Bill

| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Mass (kg) | Moles | Equiv.[1] | Role |

| 5-Chloro-2-nitrobenzoic acid | 2516-95-2 | 201.56 | 1.00 | 4.96 | 1.0 | Substrate |

| Piperazine (Anhydrous) | 110-85-0 | 86.14 | 2.14 | 24.8 | 5.0 | Nucleophile |

| Water (DI) | 7732-18-5 | 18.02 | 5.0 L | - | - | Solvent |

| Ethanol (95%) | 64-17-5 | 46.07 | 1.0 L | - | - | Co-solvent |

| HCl (Conc. 37%) | 7647-01-0 | 36.46 | ~2.5 L | - | - | pH Adjust |

Step-by-Step Methodology

1. Reaction Initiation

-

Setup: Equip a 20 L glass-lined reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inertion.

-

Charging: Charge Water (4.0 L) and Piperazine (2.14 kg) . Stir at 25°C until fully dissolved (exothermic dissolution; maintain T < 40°C).

-

Note: A large excess (5 eq) of piperazine is strictly required to act as both the base (trapping HCl) and to statistically prevent dimer formation.

-

-

Substrate Addition: Add 5-Chloro-2-nitrobenzoic acid (1.00 kg) solid in portions over 30 minutes.

-

Observation: The solution will turn yellow/orange.[5] The carboxylic acid will deprotonate immediately, forming the soluble piperazinium carboxylate salt.

-

-

Heating: Heat the mixture to Reflux (approx. 100-102°C) .

-

Reaction: Hold at reflux for 18–24 hours .

-

IPC (In-Process Control): Monitor by HPLC.[6] Target: < 1.0% Starting Material.

-

2. Workup & Isolation (The "Isoelectric Point" Method)

-

Cooling: Cool the reaction mass to 20–25°C .

-

Filtration (Clarification): If any insoluble black tar is present, filter through a Celite pad. (Usually not necessary if quality starting materials are used).

-

pH Adjustment (Critical Step):

-

The reaction mixture is currently basic (pH > 11) due to excess piperazine.

-

Slowly add Conc. HCl dropwise while monitoring pH and temperature (keep T < 30°C).

-

Target pH: Adjust to pH 5.5 – 6.0 .

-

Mechanism:[7][8] At this pH, the carboxylic acid is deprotonated (COO-) and the piperazine secondary amine is protonated (NH2+).[1] This zwitterionic form has the lowest water solubility.

-

-

Crystallization: Stir the resulting thick yellow slurry for 4 hours at 10°C to maximize precipitation.

-

Filtration: Filter the solid using a centrifuge or Nutsche filter.

-

Washing:

-

Wash Cake 1: Cold Water (2 x 1.0 L) . Crucial: Removes excess piperazine hydrochloride salts.

-

Wash Cake 2: Ethanol (1 x 1.0 L) . Removes organic impurities and aids drying.

-

-

Drying: Dry in a vacuum oven at 50°C for 24 hours until moisture content (KF) is < 0.5%.

3. Expected Yield & Specifications

-

Theoretical Yield: 1.24 kg

-

Expected Yield: 1.05 – 1.12 kg (85–90%)

-

Appearance: Bright yellow crystalline powder.

-

Purity (HPLC): > 98.5% (a/a).

Part 5: Analytical Controls & Troubleshooting

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 min.

-

Detection: UV at 254 nm and 360 nm (Nitro group absorbance).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH drift during precipitation. | Ensure pH is exactly 5.5–6.0. If pH < 4, the HCl salt forms (soluble). If pH > 7, the carboxylate salt forms (soluble).[1] |

| High Dimer Impurity | Insufficient Piperazine excess. | Increase Piperazine to 6.0 eq. Ensure vigorous stirring during substrate addition.[6] |

| Product is Sticky/Gummy | Residual water/ethanol. | Slurry the wet cake in acetone and re-filter to remove trapped water. |

| Dark Color | Oxidation of piperazine or thermal degradation. | Sparge reactor with Nitrogen. Do not exceed 105°C. |

Part 6: Process Workflow Diagram

Caption: Operational workflow for the scale-up synthesis.

Part 7: References

-

Sigma-Aldrich. 5-Chloro-2-nitrobenzoic acid Product Specification and Safety Data.Link[1]

-

PubChem. 5-Chloro-2-nitrobenzoic acid Compound Summary (CID 17286).Link[1]

-

BenchChem. Application Notes: Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. (General SNAr conditions for nitrobenzoic acids). Link

-

Google Patents. Process for the preparation of benzoic acid derivatives (EP1853548B1). (Describes nitration and subsequent functionalization of benzoic acid scaffolds). Link

-

National Institutes of Health (PMC). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines. (Describes analogous piperazine SNAr reactions on nitro-aromatics). Link

Sources

- 1. CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]

- 8. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

LC-MS analysis of 2-nitro-5-piperazin-1-yl-benzoic acid and its derivatives

Application Note & Protocol

Topic: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-nitro-5-piperazin-1-yl-benzoic acid and its Potential Derivatives in a Pre-clinical Research Context.

Audience: This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization, quantification, and pharmacokinetic analysis of novel chemical entities.

Senior Application Scientist's Foreword: The journey of a drug candidate from discovery to clinical application is underpinned by robust and reliable analytical methodologies. The ability to accurately quantify a parent compound and its derivatives in various matrices is not merely a procedural step but the very foundation upon which critical decisions regarding safety, efficacy, and dosage are built. This document provides a comprehensive framework for the development and application of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, a molecule representative of many modern, multifunctional drug candidates.

Our approach transcends a simple recitation of parameters. We delve into the rationale—the "why"—behind each choice, from mobile phase composition to the specific transitions selected for Multiple Reaction Monitoring (MRM). The protocol is designed to be a self-validating system, incorporating principles from regulatory guidelines to ensure data integrity. By grounding our recommendations in established scientific principles and authoritative sources, we aim to equip you not just with a method, but with the strategic thinking required to adapt and troubleshoot complex bioanalytical challenges.

Introduction and Scientific Rationale

This compound and its analogues represent a class of compounds featuring a confluence of functional groups: a nitroaromatic ring, a basic piperazine moiety, and an acidic carboxylic acid group. This structural complexity, while potentially offering diverse pharmacological interactions, presents a unique challenge for bioanalysis. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preeminent technique for such tasks, offering unparalleled sensitivity and selectivity for quantifying molecules in complex biological matrices.[1]

The development of a robust LC-MS method is critical in early drug development for several reasons:

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.[2]

-

Metabolite Identification: To identify and quantify metabolic derivatives, which is crucial for understanding the drug's fate and potential toxicity.

-

Quality Control: To ensure the purity and concentration of the active pharmaceutical ingredient (API) in drug formulations.

This guide details a highly sensitive and selective LC-MS/MS method optimized for this class of molecules, grounded in established bioanalytical principles and regulatory expectations.[3][4]

Analyte Structure and Properties

Understanding the physicochemical properties of the target analyte is the cornerstone of successful method development.

Caption: Structure and key properties of the target analyte.

Causality Behind Experimental Choices: The presence of both a strongly basic nitrogen center (piperazine) and an acidic group (carboxylic acid) makes the molecule zwitterionic at neutral pH. The piperazine moiety is an excellent proton acceptor, making positive mode Electrospray Ionization (ESI+) a logical first choice for high-sensitivity detection. The aromatic structure suggests good retention on a reversed-phase column.

LC-MS/MS Method Development Strategy

A systematic approach is essential for developing a method that is both robust and sensitive.

Liquid Chromatography

Column Selection: A C18 reversed-phase column is the workhorse for moderately polar compounds. We select a column with a smaller particle size (e.g., ≤ 2.2 µm) to achieve high resolution and sharp peaks, which enhances sensitivity.[5] The Atlantis PREMIER BEH C18 AX Column, a mixed-mode column, could also be considered to improve retention of acidic compounds.[6]

Mobile Phase Optimization: The choice of mobile phase and additives is critical for peak shape and ionization efficiency.

-

Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.

-

Aqueous Phase & Additive: Formic acid (0.1%) is added to the mobile phase. This serves a dual purpose:

-

It protonates the piperazine nitrogen, ensuring it carries a positive charge for ESI+ detection.

-

It suppresses the ionization of the carboxylic acid group, leading to more consistent retention on the C18 column.

-

Elution Strategy: A gradient elution (from low to high organic solvent concentration) is employed. This is crucial for analyzing the parent drug alongside its potential derivatives, which may exhibit a wide range of polarities. A gradient ensures that more hydrophobic metabolites are eluted efficiently while retaining and separating more polar ones.

Mass Spectrometry

Ionization: Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules like our target analyte. Given the basic piperazine group, Positive Ion Mode (ESI+) is selected to generate the protonated molecular ion [M+H]⁺.